

An In-Depth Technical Guide to Iodoxamic Acid: Discovery, Development, and Application

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Compound of Interest

Compound Name: Iodoxamic acid

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Abstract

Iodoxamic acid, an organoiodine compound, emerged as a significant second-generation contrast agent for intravenous cholangiography. Developed and marketed by Bracco as Endobil, it offered improved visualization of the biliary system. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, synthesis, pharmacokinetics, and clinical application of **iodoxamic acid**. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a valuable resource for researchers in the field of diagnostic imaging and drug development.

Discovery and Historical Development

The development of **iodoxamic acid** is situated within the broader history of the quest for safer and more effective X-ray contrast media. Following the initial use of iodinated compounds for imaging, research efforts focused on developing agents with higher iodine content for better opacification and improved physiological tolerance.

Iodoxamic acid was a result of the research and development efforts at Bracco, an Italian pharmaceutical company with a long history in contrast media innovation. While the precise date of its initial synthesis is not readily available in public literature, its development followed the introduction of earlier hepatotropic contrast agents. It was identified by the code B 10610 during its development phase.^{[1][2]} Marketed under the trade name Endobil, **iodoxamic acid**

represented an advancement in intravenous cholecystocholangiography, a technique used to visualize the gallbladder and biliary ducts.[1][3]

The use of intravenous cholangiography itself was introduced in 1954 and has since been largely superseded by modern imaging techniques such as Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP).[4] The eventual decline in the use of **iodoxamic acid** and other intravenous cholangiographic agents can be attributed to the rise of these alternative, often safer and more effective, diagnostic procedures.

Physicochemical Properties

Iodoxamic acid is a complex organoiodine molecule with a high iodine content, which is essential for its radiopaque properties. Its chemical structure is designed to be water-soluble and to be selectively taken up by hepatocytes and excreted into the biliary system.

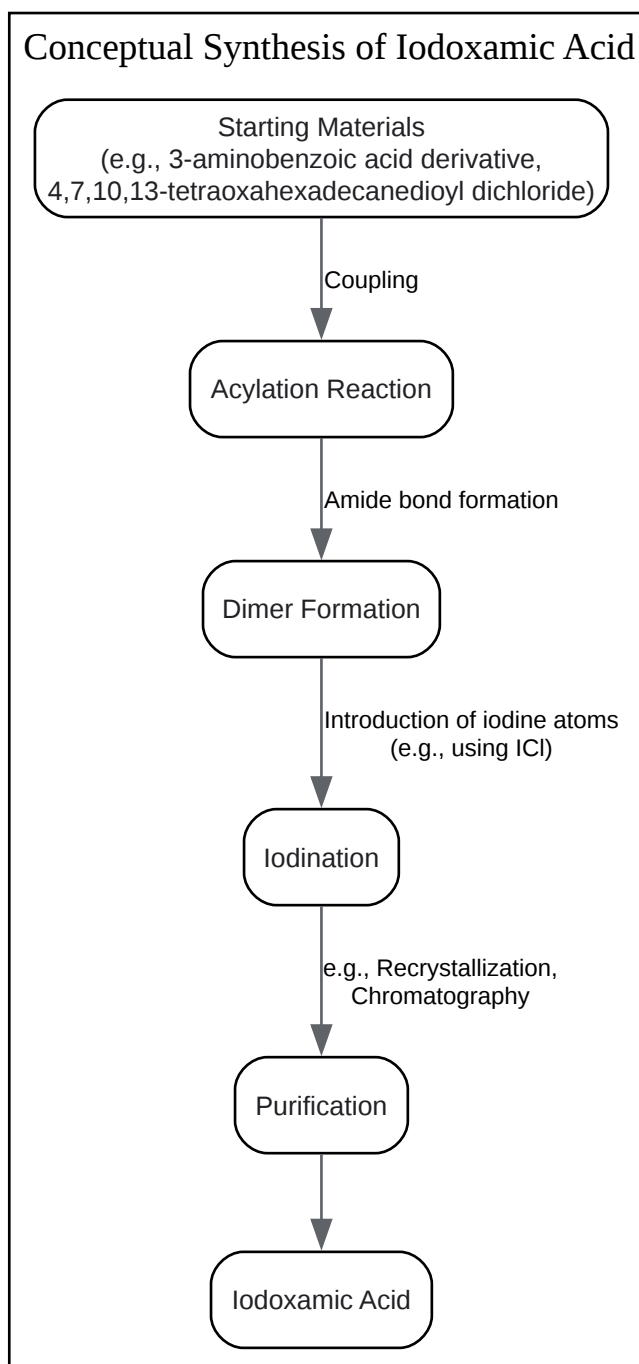
Property	Value	Reference
Chemical Formula	C ₂₆ H ₂₆ I ₆ N ₂ O ₁₀	[5]
Molecular Weight	1287.92 g/mol	[5]
CAS Number	31127-82-9	[6]
Appearance	Not specified	
Solubility	Water-soluble	[7]
Density	2.423 g/cm ³	[6]
Boiling Point	977.7 °C at 760 mmHg	[6]
Flash Point	545.1 °C	[6]
LogP	6.28040	[6]
Refractive Index	1.631	[6]

Synthesis of Iodoxamic Acid

While a detailed, step-by-step industrial synthesis protocol for **iodoxamic acid** is proprietary to Bracco, the general synthetic routes for similar tri-iodinated benzoic acid derivatives are well-established in the chemical literature. The synthesis of **iodoxamic acid** likely involves the reaction of 4,7,10,13-tetraoxahexadecanedinitrile as a precursor.^[7]

A general plausible synthesis workflow is outlined below. This is a conceptual representation and not a detailed experimental protocol.

Conceptual Synthesis Workflow



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Caption: A conceptual workflow for the synthesis of **Iodoxamic acid**.

Pharmacokinetics and Metabolism

Iodoxamic acid is designed for selective uptake by the liver and excretion into the bile, making it a hepatotropic contrast agent. The pharmacokinetic profile is crucial for its diagnostic efficacy and safety.

Animal Pharmacokinetic Data (Rhesus Monkey)

Pharmacokinetic studies in rhesus monkeys have provided valuable insights into the biliary excretion of **iodoxamic acid**.^[8]

Parameter	Value	Unit
Vmax (Maximum Biliary Excretion Rate)	1.03 ± 0.25	μmol/kg/min
Km (Michaelis-Menten Constant)	1.5 to 16.4	μM

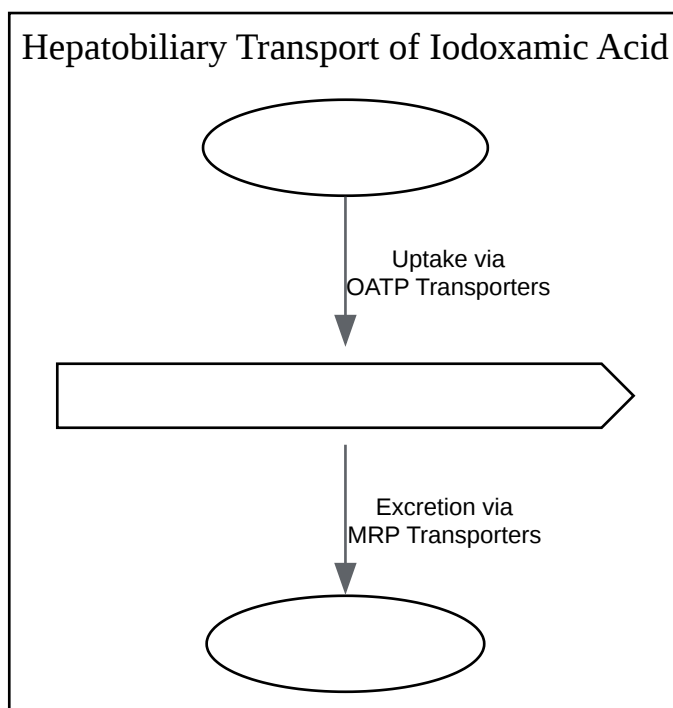
Note: The Km value varied between individual animals.

Human Pharmacokinetics

Detailed human pharmacokinetic data for **iodoxamic acid** is limited in the publicly available literature. However, it is known to be administered as its meglumine salt to improve solubility and is primarily eliminated through the biliary system. Competition for plasma protein binding sites and intrahepatic proteins has been observed in studies with other cholecystographic agents.^[9]

Mechanism of Hepatobiliary Transport

The selective uptake of **iodoxamic acid** by hepatocytes and its excretion into bile is a carrier-mediated process involving specific transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes. While direct studies on **iodoxamic acid** are scarce, the transport of similar organic anions is known to be mediated by Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood and Multidrug Resistance-Associated Proteins (MRPs) for excretion into the bile.^{[10][11][12][13]}



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Caption: Simplified pathway of **Iodoxamic acid** transport through a hepatocyte.

Clinical Application and Experimental Protocols

Iodoxamic acid, as its meglumine salt (meglumine iodoxamate), was used for intravenous cholangiography to visualize the biliary ducts and gallbladder.

Indications

- Investigation of the biliary system, particularly in post-cholecystectomy patients.
- Detection of bile duct obstruction, strictures, or stones.

Contraindications

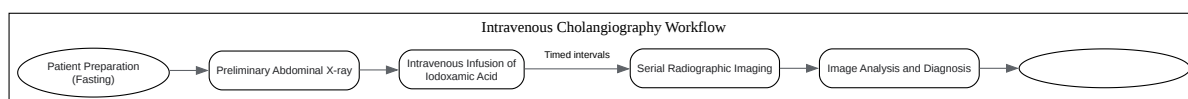
- Known hypersensitivity to iodine-containing contrast media.
- Severe hepatic or renal impairment.
- Hyperthyroidism.

- Elevated serum bilirubin levels, as this can impair biliary excretion of the contrast agent.[14]

Experimental Protocol for Intravenous Cholangiography

The following is a general protocol for intravenous cholangiography. The specific dosage and infusion rates for **iodoxamic acid** (Endobil) would have been determined by the manufacturer and clinical standards of the time.

- **Patient Preparation:** The patient is typically required to fast for several hours before the procedure to ensure an empty stomach and a concentrated gallbladder.
- **Preliminary Radiograph:** A plain X-ray of the abdomen is taken to check for any interfering shadows.
- **Contrast Administration:** A sterile solution of meglumine iodoxamate is administered intravenously. This is typically done as a slow infusion over a period of 10 to 30 minutes to minimize adverse reactions.
- **Imaging:** A series of X-ray images of the right upper quadrant of the abdomen are taken at timed intervals (e.g., 15, 30, 60, and 120 minutes) after the start of the infusion. Tomography may be used to obtain clearer images of the bile ducts.
- **Post-Procedure:** The patient is monitored for any adverse reactions.



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Caption: A typical workflow for an intravenous cholangiography procedure.

Safety and Adverse Effects

Like all iodinated contrast media, **iodoxamic acid** was associated with a risk of adverse reactions. These could range from mild to severe.

- Mild Reactions: Nausea, vomiting, a sensation of warmth, and mild skin rashes.
- Moderate to Severe Reactions: Anaphylactoid reactions, including urticaria, bronchospasm, and hypotension.
- Hepatotoxicity: Although rare, severe hepatotoxic reactions have been reported with other intravenous cholangiographic agents, particularly in patients with pre-existing liver disease or when administered in high doses.[15][16]

Conclusion

Iodoxamic acid played a role in the history of diagnostic imaging as a hepatotropic contrast agent for intravenous cholangiography. Its development by Bracco marked a step in the refinement of contrast media for biliary imaging. While it has been largely replaced by newer, non-invasive imaging modalities, the study of **iodoxamic acid** and similar agents provides valuable insights into the principles of drug design, pharmacokinetics, and the mechanisms of hepatobiliary transport. This guide serves as a detailed repository of the available technical information on **iodoxamic acid** for the scientific community.

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